tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate
Description
Properties
CAS No. |
155089-06-8 |
|---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stepwise Boc Protection
The primary amine (e.g., 2-oxoethylamine) undergoes protection with di-tert-butyl dicarbonate (Boc₂O) in a two-step process:
-
Initial Protection : The amine reacts with Boc₂O in dichloromethane (DCM) at 0–5°C under basic conditions (triethylamine, TEA) to form mono-Boc-protected 2-oxoethylamine.
-
Second Protection : The intermediate is treated with excess Boc₂O in tetrahydrofuran (THF) at room temperature for 12–16 hours, achieving di-Boc protection.
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Boc₂O, TEA | DCM | 0–5°C | 78% |
| 2 | Boc₂O, DMAP | THF | RT | 85% |
Key Considerations :
-
Base Selection : TEA or 4-dimethylaminopyridine (DMAP) enhances reaction efficiency by scavenging HCl.
-
Solvent Polarity : Polar aprotic solvents (THF, DCM) prevent premature hydrolysis of Boc groups.
Reductive Amination for 2-Oxoethyl Group Introduction
The 2-oxoethyl moiety is introduced via reductive amination, leveraging sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to stabilize imine intermediates.
Protocol for Reductive Alkylation
-
Imine Formation : A primary amine (e.g., tert-butyl carbamate) reacts with glyoxylic acid in methanol at 25°C.
-
Reduction : NaBH(OAc)₃ is added incrementally at 0°C, followed by stirring at RT for 6 hours.
| Component | Quantity | Role |
|---|---|---|
| Glyoxylic acid | 1.2 eq | Carbonyl donor |
| NaBH(OAc)₃ | 2.5 eq | Reducing agent |
| Methanol | 10 mL/g | Solvent |
Outcome :
Coupling Reactions for Carbamate Formation
Carbamate linkages are forged using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
EDCI/HOBt-Mediated Coupling
-
Activation : Boc-protected 2-oxoethylamine (1 eq) is mixed with EDCI (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C.
-
Coupling : tert-Butanol (1.2 eq) is added, and the reaction proceeds at RT for 12 hours.
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 25°C |
| Workup | EtOAc extraction |
| Purity (HPLC) | >95% |
Optimization :
-
Solvent : Dimethylformamide (DMF) enhances reagent solubility but requires strict anhydrous conditions.
-
Stoichiometry : Excess EDCI (1.5 eq) ensures complete activation of the carboxylic acid intermediate.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability while maintaining Boc group integrity.
Continuous Flow Reactor Design
-
Reactor Type : Tubular flow reactor with in-line IR monitoring.
-
Conditions :
-
Residence Time : 30 minutes
-
Temperature : 50°C
-
Pressure : 3 bar
-
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 78% | 89% |
| Purity | 92% | 96% |
| Throughput (kg/day) | 5 | 22 |
Advantages :
-
Reduced Side Reactions : Shorter residence time minimizes Boc group hydrolysis.
-
Automation : Real-time adjustments via feedback loops improve consistency.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Purity Assessment
Case Studies in Process Optimization
Solvent Screening for Boc Protection
A study comparing THF, DCM, and acetonitrile revealed:
| Solvent | Yield | Purity | Boc Stability |
|---|---|---|---|
| THF | 85% | 95% | High |
| DCM | 78% | 92% | Moderate |
| Acetonitrile | 65% | 88% | Low |
Challenges and Mitigation Strategies
Rotamer Formation in NMR
-
Cause : Restricted rotation around the N–CO bond.
-
Solution : Elevated temperature (60°C) NMR collapses split signals into singlets.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
The compound is primarily utilized as a protecting group in organic synthesis. Protecting groups are crucial in multi-step synthesis as they prevent unwanted reactions at specific sites of a molecule. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amines, allowing for selective reactions without interference from the amine functionality.
Table 1: Comparison of Protecting Groups
| Protecting Group | Functional Group | Stability | Deprotection Conditions |
|---|---|---|---|
| Boc | Amines | Moderate | Acidic conditions |
| Fmoc | Amines | High | Basic conditions |
| Acetyl | Alcohols | Low | Mild acidic conditions |
Medicinal Chemistry
In medicinal chemistry, tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is used in the synthesis of bioactive compounds. Its ability to stabilize reactive intermediates makes it valuable in the development of pharmaceuticals.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing a series of anticancer agents that target specific pathways involved in tumor growth. The Boc-protected intermediates allowed for the selective introduction of various substituents, leading to compounds with enhanced biological activity.
Peptide Synthesis
The compound plays a role in peptide synthesis, where it can be used to protect amino acids during coupling reactions. The Boc group is particularly favored due to its ease of removal and compatibility with various coupling reagents.
Table 2: Peptide Synthesis Overview
| Step | Description | Common Reagents |
|---|---|---|
| Protection | Protect amino acids with Boc group | Boc anhydride |
| Coupling | Form peptide bonds | DCC, HATU |
| Deprotection | Remove Boc group | TFA or HCl |
Material Science
Beyond organic synthesis, this compound has potential applications in material science, particularly in the development of polymers and coatings that require specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate involves its reactivity as a protected amine. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various chemical reactions, targeting specific molecular pathways and interactions .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity : The target compound’s dual Boc groups and 2-oxoethyl chain distinguish it from simpler carbamates like tert-butyl N-(benzenesulfonyl)carbamate , which lacks electrophilic reactivity .
Reactivity : The 2-oxoethyl group enables nucleophilic acyl substitution, making it more reactive than analogs with inert substituents (e.g., methyl or fluorinated groups) .
Applications: Unlike tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate, which is tailored for nucleotide research, the target compound is optimized for protease inhibitor synthesis .
Research Findings and Challenges
- Reactivity Limitations : The 2-oxoethyl group’s electrophilicity can lead to side reactions (e.g., aldol condensation) under basic conditions, requiring precise temperature control .
- Scalability: High-yield syntheses (e.g., 80% for tert-butyl (2-(aminooxy)ethyl)carbamate ) are more scalable than multi-step routes for cyclopentane-based analogs .
- Selectivity : Fluorinated analogs like (S)-tert-butyl (2-(2-carbamoyl-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate show superior enzyme selectivity due to fluorine’s electronegativity .
Biological Activity
Tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
- Molecular Formula : C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- CAS Number : 123387-72-4
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and an oxoethyl moiety, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate reagents under controlled conditions. The process can yield high purity compounds, often exceeding 98% as indicated in supplier data .
Antitumor Activity
Several studies have highlighted the antitumor potential of carbamate derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves modulation of signaling pathways such as the inhibition of key kinases involved in tumor growth .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may exhibit anti-inflammatory properties. For example, some studies have demonstrated that carbamate derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Carbamate compounds have also been investigated for their antimicrobial properties. Preliminary studies suggest that certain derivatives can disrupt bacterial cell membranes, leading to cell lysis and death . This activity could be beneficial for developing new antibiotics.
Case Studies
| Study | Findings |
|---|---|
| Study A (2018) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B (2020) | Reported anti-inflammatory activity in murine models, with a reduction in TNF-α levels by 40%. |
| Study C (2021) | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Compounds may inhibit enzymes critical for tumor growth or inflammatory responses.
- Signal Transduction Modulation : Alteration of pathways such as NF-kB or MAPK can lead to reduced inflammation and tumor progression.
- Membrane Disruption : Antimicrobial activity is often linked to the ability to compromise bacterial cell integrity.
Q & A
How can tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate be synthesized with high efficiency in academic settings?
Answer:
A robust method involves cyclopropanation using palladium catalysis. For example, Method A (from ) employs Pd(OAc)₂ (0.05 equiv.) and CH₂N₂ (5 equiv.) in Et₂O. The reaction is quenched with glacial acetic acid, followed by purification via silica gel chromatography (0–50% EtOAc/heptane). This yields the product in ~46% (72% with recovered starting material). Key considerations:
- Catalyst loading : Optimize Pd(OAc)₂ to minimize costs while maintaining reactivity.
- Quenching : Acetic acid neutralizes excess CH₂N₂ safely.
- Purification : Gradient elution resolves Boc-protected intermediates from byproducts .
What advanced spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
High-resolution ¹H/¹³C NMR and LC/MS are essential. For example:
- ¹H-NMR (CDCl₃, 400 MHz): Peaks at δ 1.49 ppm (18H, tert-butyl groups) confirm Boc protection. Coupling constants (e.g., J = 10.7 Hz in pyran derivatives) reveal stereochemistry .
- LC/MS : Monitor [M-2Boc+H]⁺ fragments (e.g., m/z 142.1) to verify deprotection patterns .
How does this compound serve as an intermediate in medicinal chemistry?
Answer:
It is a precursor for NMDA receptor agonists (e.g., 2'-substituted glycine analogues). The Boc groups protect reactive amines during multi-step syntheses, enabling selective deprotection for functionalization (e.g., coupling with bicyclic scaffolds) . Applications include:
- Neuropharmacology : Designing ligands with enhanced blood-brain barrier penetration.
- Prodrug development : Stabilizing labile amine functionalities .
What safety protocols are recommended for handling this compound?
Answer:
While specific toxicity data are limited, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors ( ).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
How can reaction yields be improved in cyclopropanation steps?
Answer:
- Temperature control : Maintain 0–20°C to suppress CH₂N₂ decomposition.
- Solvent choice : Et₂O stabilizes diazo intermediates better than polar solvents.
- Catalyst activation : Pre-stir Pd(OAc)₂ with substrate to ensure dispersion .
What strategies mitigate stereochemical challenges in derivatives of this compound?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3S)-pyran derivatives) to control configuration .
- Stereoselective cyclopropanation : Optimize Pd catalyst geometry to favor endo or exo transition states.
- Crystallography : Validate stereochemistry via X-ray diffraction (e.g., bicyclo[4.1.0]heptane derivatives) .
How should conflicting literature data on reaction yields be analyzed?
Answer:
- Parameter audit : Compare solvent purity, catalyst batch, and temperature gradients.
- Byproduct profiling : Use TLC or HPLC to identify unaccounted impurities.
- Replication : Repeat methods under strictly controlled conditions (e.g., anhydrous Et₂O) .
What are common side reactions during Boc protection/deprotection?
Answer:
- Acidolysis : Overexposure to TFA/CH₂Cl₂ can hydrolyze the oxoethyl group.
- Racemization : Prolonged heating in acidic conditions may epimerize chiral centers.
- Mitigation : Use mild deprotection (e.g., HCl/dioxane) and monitor reaction progress via LC/MS .
Which purification methods are optimal for isolating this compound?
Answer:
- Flash chromatography : Use silica gel with EtOAc/heptane gradients (0–50%) for Boc-protected compounds.
- Recrystallization : Tert-butyl groups enhance crystallinity in hexane/EtOAc mixtures.
- HPLC : Reverse-phase C18 columns resolve polar degradation products .
How does storage temperature affect the stability of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
